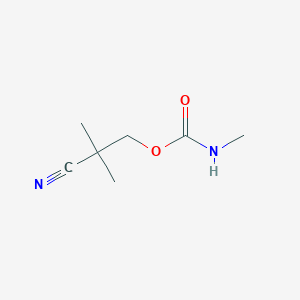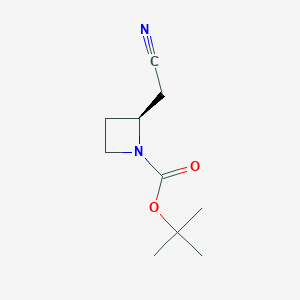
3-Chloro-5-methylbenzoic acid ethyl ester, 97%
Overview
Description
3-Chloro-5-methylbenzoic acid ethyl ester is a chemical compound with the molecular formula C9H9ClO2 . It is also known as Ethyl m-toluate .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methylbenzoic acid ethyl ester consists of a benzene ring substituted with a chlorine atom, a methyl group, and an ester group . The ester group is formed by a carbonyl group (C=O) and an ethoxy group (C2H5O) attached to the same carbon .Chemical Reactions Analysis
Esters, including 3-Chloro-5-methylbenzoic acid ethyl ester, are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate, CH3CO2CH2CH3, is formed when acetic acid reacts with ethanol .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-5-methylbenzoic acid ethyl ester is 184.620 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
3-Chloro-5-methylbenzoic acid ethyl ester, 97% is used as a reagent in various scientific research applications. In organic synthesis, it is used as a building block for the synthesis of other compounds. In biochemistry, it is used as a substrate for enzyme-catalyzed reactions. It is also used in the synthesis of other organic compounds such as polymers and pharmaceuticals.
Mechanism of Action
Target of Action
The specific biological targets of ethyl 3-chloro-5-methylbenzoate are currently unknown. Many compounds interact with proteins, nucleic acids, or other biological molecules to exert their effects. The nature of these interactions can often be predicted based on the compound’s chemical structure and properties .
Mode of Action
Without specific information on ethyl 3-chloro-5-methylbenzoate, it’s challenging to detail its mode of action. Many similar ester compounds are known to undergo hydrolysis in biological systems, breaking down into their constituent alcohol and carboxylic acid . This could potentially lead to various biological effects, depending on the properties of these breakdown products.
Biochemical Pathways
The biochemical pathways affected by ethyl 3-chloro-5-methylbenzoate would depend on its specific biological targets. Since these are currently unknown, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Without specific studies on ethyl 3-chloro-5-methylbenzoate, it’s hard to provide detailed ADME information. Many similar compounds are known to be well absorbed and distributed throughout the body, often undergoing metabolic breakdown (mainly in the liver) and excretion via the kidneys .
Result of Action
The molecular and cellular effects of ethyl 3-chloro-5-methylbenzoate would depend on its specific biological targets and mode of action. Without this information, it’s challenging to predict its potential effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, the rate of ester hydrolysis can be affected by both pH and temperature .
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-5-methylbenzoic acid ethyl ester, 97% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it should be noted that 3-Chloro-5-methylbenzoic acid ethyl ester, 97% is a highly reactive compound and should be handled with care. It should also be used in a well-ventilated area, as it can produce toxic fumes when heated.
Future Directions
The use of 3-Chloro-5-methylbenzoic acid ethyl ester, 97% in scientific research has a wide range of potential future applications. It could be used in the synthesis of new pharmaceuticals, polymers, and other organic compounds. It could also be used to study the structure and function of enzymes, as well as their interactions with other molecules. Additionally, 3-Chloro-5-methylbenzoic acid ethyl ester, 97% could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, 3-Chloro-5-methylbenzoic acid ethyl ester, 97% could be used to study the effects of drugs on biochemical and physiological processes.
Synthesis Methods
3-Chloro-5-methylbenzoic acid ethyl ester, 97% can be synthesized by the reaction of 3-chloro-5-methylbenzoic acid and ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at temperatures between 60-80°C and yields a product with a purity of 97%.
Biochemical Analysis
Biochemical Properties
Ethyl 3-chloro-5-methylbenzoate plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the ester functional group. For instance, esterases can hydrolyze ethyl 3-chloro-5-methylbenzoate to produce 3-chloro-5-methylbenzoic acid and ethanol. This hydrolysis reaction is crucial in metabolic pathways where the compound serves as a substrate for further biochemical transformations .
Cellular Effects
Ethyl 3-chloro-5-methylbenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in detoxification processes. The compound can modulate the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics. Additionally, ethyl 3-chloro-5-methylbenzoate can impact cellular signaling pathways by interacting with specific receptors on the cell surface, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, ethyl 3-chloro-5-methylbenzoate exerts its effects through various binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, it can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds in other substrates. This inhibition can lead to an accumulation of esterified compounds within the cell, affecting overall cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-chloro-5-methylbenzoate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that ethyl 3-chloro-5-methylbenzoate can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of ethyl 3-chloro-5-methylbenzoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxicological studies have indicated that high doses of ethyl 3-chloro-5-methylbenzoate can cause adverse effects, including liver toxicity and disruptions in metabolic processes. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Ethyl 3-chloro-5-methylbenzoate is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and cytochrome P450s. The compound can be metabolized to 3-chloro-5-methylbenzoic acid, which can further undergo conjugation reactions to form more water-soluble metabolites. These metabolic transformations are essential for the compound’s excretion from the body and its overall impact on metabolic flux .
Transport and Distribution
Within cells and tissues, ethyl 3-chloro-5-methylbenzoate is transported and distributed through various mechanisms. The compound can interact with transport proteins that facilitate its movement across cellular membranes. Additionally, binding proteins within the cytoplasm can sequester ethyl 3-chloro-5-methylbenzoate, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
Ethyl 3-chloro-5-methylbenzoate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s role in cellular metabolism and its interactions with other biomolecules .
properties
IUPAC Name |
ethyl 3-chloro-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASVPRMVDGWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253694 | |
| Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256479-64-7 | |
| Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256479-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)



![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)




